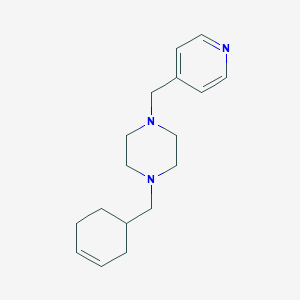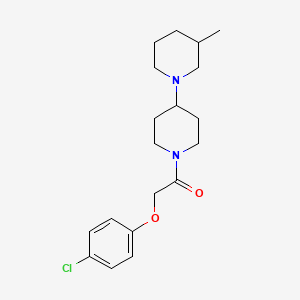
1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with cyclohexenylmethyl and pyridinylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine core is then functionalized by reacting with cyclohexenylmethyl halides and pyridinylmethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological systems.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclohexylmethyl)-4-(pyridin-4-ylmethyl)piperazine
- 1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine
- 1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine
Uniqueness
1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine is unique due to the specific positioning of the cyclohexenyl and pyridinyl groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H25N3 |
|---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine |
InChI |
InChI=1S/C17H25N3/c1-2-4-16(5-3-1)14-19-10-12-20(13-11-19)15-17-6-8-18-9-7-17/h1-2,6-9,16H,3-5,10-15H2 |
InChI Key |
VDWASQMZICMZDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)CC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B10884660.png)
![Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate](/img/structure/B10884668.png)

![1-[(4-Fluorophenyl)sulfonyl]-4-(propan-2-yl)piperazine](/img/structure/B10884677.png)


![Ethyl 1-{3-[(2-methoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B10884686.png)
![N-benzyl-N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B10884687.png)
![(3-Methoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10884704.png)

![1-{1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-yl}-4-methylpiperazine](/img/structure/B10884721.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-(cyclohex-3-en-1-ylmethyl)piperazine](/img/structure/B10884723.png)
![(4-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B10884725.png)
